n-Cyclopentyl-4-methyl-2-ureidopentanamide
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Overview
Description
n-Cyclopentyl-4-methyl-2-ureidopentanamide is an organic compound with the molecular formula C12H23N3O2 It is a derivative of urea and features a cyclopentyl group, a methyl group, and a ureido group attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-4-methyl-2-ureidopentanamide typically involves the reaction of cyclopentylamine with 4-methyl-2-pentanone to form an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-4-methyl-2-ureidopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
n-Cyclopentyl-4-methyl-2-ureidopentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-4-methyl-2-ureidopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
n-Cyclopentyl-4-methylpentanamide: Similar structure but lacks the ureido group.
Cyclopentylurea: Contains the cyclopentyl and ureido groups but lacks the pentanamide backbone.
4-Methyl-2-ureidopentanamide: Similar structure but lacks the cyclopentyl group.
Uniqueness
n-Cyclopentyl-4-methyl-2-ureidopentanamide is unique due to the presence of both the cyclopentyl and ureido groups attached to a pentanamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H23N3O2 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(carbamoylamino)-N-cyclopentyl-4-methylpentanamide |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)7-10(15-12(13)17)11(16)14-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,14,16)(H3,13,15,17) |
InChI Key |
VCIJPJVHSHSWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1CCCC1)NC(=O)N |
Origin of Product |
United States |
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